5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the reaction of 2-methyl-4-nitrophenylfuran with appropriate reagents to introduce the methylidene and sulfanylidene groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or other reactive sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid
- 1-(4-Ethoxyphenyl)-5-{[5-(2-Methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione .
Uniqueness
5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific structural features and the presence of both furan and diazinane rings. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H11N3O5S |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11N3O5S/c1-8-6-9(19(22)23)2-4-11(8)13-5-3-10(24-13)7-12-14(20)17-16(25)18-15(12)21/h2-7H,1H3,(H2,17,18,20,21,25) |
InChI Key |
ITUAUOLTXIFJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
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